molecular formula C23H24BrN3OS B3014193 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207056-94-7

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B3014193
CAS RN: 1207056-94-7
M. Wt: 470.43
InChI Key: FIXVXMGAZILBBT-UHFFFAOYSA-N
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Description

The compound "2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to the family of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities, which make them significant in the field of medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through a multicomponent cyclocondensation reaction, as demonstrated in the first paper. This process involves the reaction of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, using a sulfate ion on yttrium oxide as a catalyst in an ethanol solution . While the specific compound is not mentioned, the synthesis of related compounds suggests that a similar approach could be employed for its synthesis, possibly involving a brominated aromatic aldehyde and a p-tolyl substituted imidazole precursor.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The spectral characterization of such compounds typically involves infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry . These techniques would likely be applicable in analyzing the molecular structure of "2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone" to confirm its identity and purity.

Chemical Reactions Analysis

The electrochemical synthesis of arylthiobenzazoles, as described in the second paper, involves the electrochemical oxidation of a piperazine derivative in the presence of nucleophiles . This method indicates that the imine form of the piperazine derivative can participate in Michael addition reactions with sulfur-containing nucleophiles. This suggests that the compound could potentially undergo similar electrochemical reactions, given its thioether linkage and the presence of an imidazole ring that could be involved in redox processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of aromatic rings, heteroatoms, and substituents such as bromine or a tolyl group can affect properties like solubility, melting point, and reactivity. The antimicrobial activity of some imidazole derivatives has been evaluated, with certain compounds exhibiting significant antibacterial and antifungal activities . This suggests that "2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone" may also possess biological activities worth investigating.

Scientific Research Applications

Anticholinesterase Activity

  • A study synthesized various derivatives, including those related to 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, to investigate their anticholinesterase activities. It was found that compounds with electron-donating substituents exhibited the highest anticholinesterase activity (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).

Hydrogen-Bonding Patterns

  • Research on compounds closely related to 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone indicates the presence of bifurcated intra- and intermolecular hydrogen bonding. This hydrogen bonding plays a significant role in the stability and structure of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Antimicrobial Activity

  • Some derivatives, akin to the compound , have shown promising antibacterial and antifungal activities against clinical isolates of Gram-positive and Gram-negative bacteria. These compounds have been compared favorably to standard antibiotics like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

Cytotoxic Studies and Docking Studies

Molecular Structure Analysis

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3OS/c1-17-5-11-20(12-6-17)27-21(18-7-9-19(24)10-8-18)15-25-23(27)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXVXMGAZILBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

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